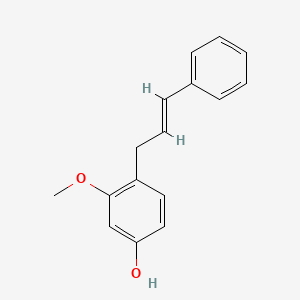
Obtustyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Obtustyrene is a phenolic compound with the IUPAC name 3-methoxy-4-[(E)-3-phenylprop-2-enyl]phenol . It belongs to the class of cinnamylphenols, which are organic compounds containing the 1,3-diphenylpropene moiety with one benzene ring bearing one or more hydroxyl groups . This compound has been detected in common peas (Pisum sativum) and pulses .
Métodos De Preparación
Obtustyrene can be synthesized through a [Pd]-catalyzed para-selective allylation of phenols . This method involves using simple, inactivated allylic alcohols as allylating coupling partners under mild reaction conditions and in open-air environments . The development of strategies based on site-selective allylation, particularly protecting group-free substrates and non-activated coupling agents, is indispensable in organic synthesis .
Análisis De Reacciones Químicas
Obtustyrene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound can occur with halogens, nitrating agents, or sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Obtustyrene has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a scaffold in the synthesis of natural products and biologically significant compounds . The compound’s phenolic structure makes it valuable in the development of pharmaceuticals and other bioactive molecules .
Mecanismo De Acción
The mechanism of action of obtustyrene involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group in this compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Obtustyrene is similar to other cinnamylphenols, such as xenognosin A . These compounds share a common structural motif but differ in their specific substituents and functional groups. This compound’s unique combination of methoxy and phenylprop-2-enyl groups distinguishes it from other similar compounds, providing it with distinct chemical and biological properties .
Propiedades
Número CAS |
21148-31-2 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
3-methoxy-4-[(E)-3-phenylprop-2-enyl]phenol |
InChI |
InChI=1S/C16H16O2/c1-18-16-12-15(17)11-10-14(16)9-5-8-13-6-3-2-4-7-13/h2-8,10-12,17H,9H2,1H3/b8-5+ |
Clave InChI |
ZAGLUIIUOWEVEN-VMPITWQZSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)O)C/C=C/C2=CC=CC=C2 |
SMILES canónico |
COC1=C(C=CC(=C1)O)CC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















